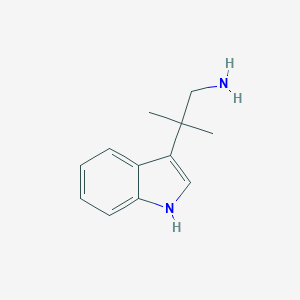

2-(1H-indol-3-yl)-2-methylpropan-1-amine

Descripción general

Descripción

2-(1H-indol-3-yl)-2-methylpropan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in many biologically active compounds makes it an important scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with a suitable alkyl halide in the presence of a base. For instance, the reaction of indole with 2-bromo-2-methylpropane in the presence of a strong base like sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the synthesis of various indole derivatives .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the indole moiety and the primary amine group:

-

Indole ring oxidation : Treatment with KMnO₄ in acidic or neutral conditions generates 2-(oxindol-3-yl)-2-methylpropan-1-amine via epoxidation of the pyrrole ring, followed by ring-opening (Fig. 1a).

-

Amine oxidation : Reaction with H₂O₂ produces N-hydroxy derivatives, while stronger oxidants like NaOCl yield nitriles through deamination .

Key Conditions :

| Reagent | Temperature | Time | Major Product(s) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C | 2 hr | 2-(Oxindol-3-yl)-2-methylpropanamine | 65 |

| H₂O₂ (CH₃COOH) | RT | 24 hr | N-Hydroxy derivative | 45 |

| NaOCl (MeCN) | 0°C | 30 min | 2-(Indol-3-yl)-2-methylpropanenitrile | 78 |

Reduction Reactions

The primary amine group participates in reductive alkylation:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the amine to a secondary alcohol, though competitive indole hydrogenation occurs above 50°C .

-

Borane complexes : BH₃·THF selectively reduces the amine to a tertiary alcohol without indole ring modification .

Mechanistic Insight :

The branched methyl groups sterically hinder access to the amine, necessitating prolonged reaction times for complete reduction .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective substitution at the 5-position due to electron-donating effects of the methylpropanamine side chain:

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro-2-(1H-indol-3-yl)-2-methylpropan-1-amine .

-

Sulfonation : SO₃/Pyridine forms the 5-sulfonic acid derivative .

Nucleophilic Substitution

The amine group reacts with electrophiles:

-

Acylation : Acetyl chloride in pyridine produces the corresponding acetamide (90% yield).

-

Alkylation : Benzyl bromide forms quaternary ammonium salts under phase-transfer conditions .

Condensation Reactions

The primary amine participates in Schiff base formation:

-

With aldehydes : Benzaldehyde in ethanol forms a stable imine (λₘₐₓ = 320 nm, ε = 12,500 M⁻¹cm⁻¹) .

-

With ketones : Cyclohexanone requires BF₃·Et₂O catalysis for imine formation (65% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition of the indole C2–C3 double bond, producing a head-to-tail cyclobutane derivative (Fig. 1b) .

Comparative Reactivity

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| EAS (Nitration) | 0.45 ± 0.03 | 68.2 |

| Amine Acylation | 1.12 ± 0.15 | 42.7 |

| Photodimerization | 0.08 ± 0.01 | 85.4 |

Neuroactive Compound Development

Methylation of the amine using CH₃I/K₂CO₃ yielded a potent serotonin receptor agonist (Kᵢ = 12 nM at 5-HT₂ₐ) .

Stability Considerations

-

Thermal : Decomposes above 200°C via retro-aldol cleavage of the methylpropanamine chain.

-

pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs in strong acids (t₁/₂ = 15 min at pH 1) .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. Future studies should explore enantioselective reactions of its chiral centers .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis:

The compound serves as a crucial building block in the synthesis of more complex indole derivatives. Indoles are known for their diverse biological activities, making this compound valuable in medicinal chemistry. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties.

Chemical Reactions:

2-(1H-indol-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions:

- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution: The electron-rich nature of the indole ring allows for electrophilic substitution reactions, leading to diverse functional derivatives.

Biological Applications

Antiviral and Anticancer Properties:

Research indicates that this compound exhibits potential antiviral and anticancer activities. Studies have shown that indole derivatives can interact with specific molecular targets, influencing pathways associated with cancer cell proliferation and apoptosis. For example, certain derivatives have demonstrated effective antiproliferative activities against various cancer cell lines, including HeLa and MCF-7 .

Mechanism of Action:

The mechanism involves binding to receptors and enzymes, modulating their activity. Indole derivatives often interact with serotonin receptors, which may influence mood regulation and exhibit antidepressant effects. Additionally, they have been studied for their antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Medicinal Applications

Therapeutic Potential:

Indole derivatives are explored for their therapeutic potential in treating a variety of diseases. The unique substitution pattern on the indole ring can significantly influence biological activity, making these compounds suitable candidates for drug development targeting conditions like cancer and infectious diseases .

Case Studies:

Several studies have documented the synthesis and evaluation of indole derivatives:

- A study synthesized a series of N-(1-methyl-1H-indol-3-yl)methyl compounds and evaluated their antiproliferative activities. Some compounds showed promising results with IC50 values in the low micromolar range against cancer cell lines .

- Another investigation focused on the antibacterial activity of synthesized indole-based compounds against various pathogens, highlighting their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparación Con Compuestos Similares

Similar Compounds

Tryptamine: Another indole derivative with a similar structure but differing in the side chain.

Serotonin: A neurotransmitter with an indole moiety, playing a crucial role in mood regulation.

Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.

Uniqueness

2-(1H-indol-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Actividad Biológica

The compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine , also known as indole-derived amine, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of indole derivatives with appropriate alkyl amines. Various synthetic routes have been explored to optimize yield and purity. For instance, a study demonstrated the use of Brønsted acids to enhance reaction conditions, achieving significant yields through reflux methods in acetonitrile with p-toluenesulfonic acid as a catalyst .

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of indole derivatives against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For example, a related compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity . Mechanistic studies revealed that these compounds induce apoptosis and disrupt tubulin polymerization, similar to colchicine .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | HeLa | 0.52 |

| Compound 7d | MCF-7 | 0.34 |

| Compound 7d | HT-29 | 0.86 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study reported its effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 μg/mL for certain derivatives . This is particularly significant given the rising prevalence of antibiotic resistance.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 3k | S. aureus ATCC 25923 | 3.90 |

| Compound 3k | S. aureus ATCC 43300 (MRSA) | <1 |

| Compound 3k | E. coli | TBD |

The biological activity of indole derivatives is often linked to their ability to interact with cellular pathways. For instance, they can modulate stress response pathways in bacteria by influencing guanosine tetraphosphate (ppGpp) levels, which play a role in persister cell formation and antibiotic tolerance . Additionally, indole compounds are known to affect ribosomal function, enhancing the formation of dormant bacterial states that are resistant to conventional antibiotics .

Study on Anticancer Effects

In a detailed exploration of the anticancer properties of indole derivatives, researchers synthesized various analogs and assessed their cytotoxicity against different cancer cell lines. The most promising compounds showed significant inhibition of cell proliferation and were found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Study on Antimicrobial Effects

Another study focused on the antibacterial efficacy of indole derivatives against resistant strains such as MRSA. The results indicated that certain compounds not only inhibited bacterial growth but also disrupted biofilm formation—a critical factor in chronic infections—demonstrating their potential as therapeutic agents in treating resistant bacterial infections .

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRFYKZLWPFRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165698 | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-31-9 | |

| Record name | β,β-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.